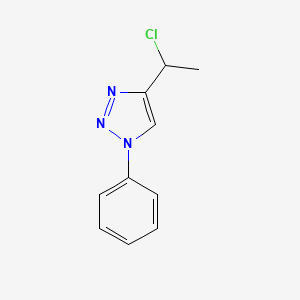
2-Brom-6-(Trifluormethyl)pyridin-3-boronsäure
Übersicht
Beschreibung
“2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid” is a boron-containing compound . Boronic acids, such as this compound, have been increasingly studied in medicinal chemistry due to their potential biological applications . They can be used as building blocks and synthetic intermediates . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .
Synthesis Analysis
The synthesis of boronic acids and their derivatives often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Protodeboronation of alkyl boronic esters has also been reported, utilizing a radical approach .Molecular Structure Analysis
The molecular formula of “2-(Trifluoromethyl)pyridine-3-boronic acid” is C6H5BF3NO2 . It is a boron-containing compound, which is a class of compounds that have been increasingly studied in medicinal chemistry .Chemical Reactions Analysis
Boronic acids, such as “2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid”, are involved in various chemical reactions. For instance, they participate in heterocyclization with α-oxocarboxylic acids and Suzuki-Miyaura coupling reactions . They can also undergo catalytic protodeboronation .Physical and Chemical Properties Analysis
The average mass of “2-(Trifluoromethyl)pyridine-3-boronic acid” is 190.916 Da, and its monoisotopic mass is 191.036545 Da .Wissenschaftliche Forschungsanwendungen
Zwischenprodukt für die organische Synthese
2-Brom-6-(Trifluormethyl)pyridin-3-boronsäure dient als wertvolles Zwischenprodukt in der organischen Synthese. Seine Boronsäuregruppe ist besonders nützlich in Suzuki-Miyaura-Kupplungsreaktionen, einer Art Kreuzkupplungsreaktion, die die Bildung von Kohlenstoff-Kohlenstoff-Bindungen ermöglicht. Diese Reaktion wird häufig bei der Synthese komplexer organischer Moleküle eingesetzt, darunter Pharmazeutika und Agrochemikalien .
Pharmazeutische Forschung
Diese Verbindung kann als Vorläufer für biologisch aktive Moleküle verwendet werden. Zum Beispiel kann sie zur Entwicklung von Heteroarylbenzylharnstoffen führen, die eine inhibitorische Aktivität gegen die Glykogensynthasekinase 3 zeigen, eine Proteinkinase, die an verschiedenen Krankheiten beteiligt ist . Zusätzlich kann sie in Carboxyindole umgewandelt werden, die eine inhibitorische Aktivität gegen die HCV NS5B-Polymerase aufweisen, ein Enzym, das für die Replikation des Hepatitis-C-Virus essentiell ist .
Agrochemische Industrie
Im Bereich der Agrochemie werden Derivate von Trifluormethylpyridin (TFMP), mit denen this compound verwandt ist, zum Schutz von Pflanzen vor Schädlingen eingesetzt. Diese Verbindungen spielen eine entscheidende Rolle bei der Entwicklung von Pestiziden und Herbiziden .
Farbstoffbereich
Als wichtiger Rohstoff und Zwischenprodukt findet diese Verbindung Anwendungen im Farbstoffbereich, wo sie bei der Synthese verschiedener Farbstoffe und Pigmente eingesetzt wird. Die spezifischen Eigenschaften der Verbindung können die Farbeigenschaften und die Stabilität dieser Farbstoffe beeinflussen .
Synthese von Pflanzenschutzmitteln
Unter den TFMP-Derivaten sind bestimmte Verbindungen für die Synthese von Pflanzenschutzmitteln stark nachgefragt. Diese Derivate werden mit verschiedenen Methoden synthetisiert und sind essentiell für die Herstellung effektiver Produkte, um Pflanzen vor einer Vielzahl von Bedrohungen zu schützen .
Entwicklung neuer Boran-Reagenzien
Die Boronsäuregruppe in dieser Verbindung kann auch zur Entwicklung neuer Boran-Reagenzien für Anwendungen in der synthetischen Chemie beitragen. Diese Reagenzien werden in Reaktionen wie der Überborierung von Alkinen und oxidativen Dehydroborierungsmethoden eingesetzt .
Wirkmechanismus
Target of Action
The primary target of 2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of various biologically active molecules .
Action Environment
The action of 2-Bromo-6-(trifluoromethyl)pyridine-3-boronic acid is influenced by environmental factors such as temperature, pH, and the presence of other reagents . These factors can affect the compound’s stability, reactivity, and efficacy in the Suzuki–Miyaura coupling reaction .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-bromo-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF3NO2/c8-5-3(7(13)14)1-2-4(12-5)6(9,10)11/h1-2,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOILGSAIOVLPNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)C(F)(F)F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


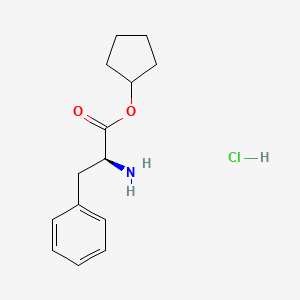
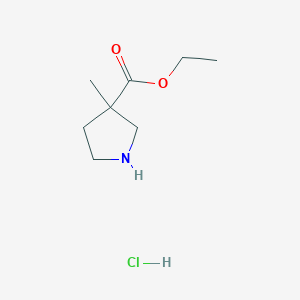
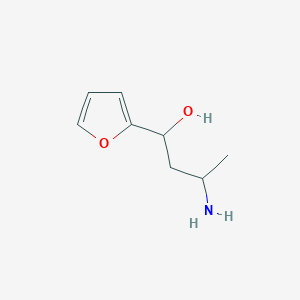

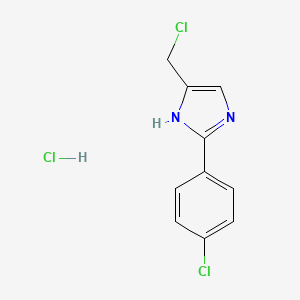
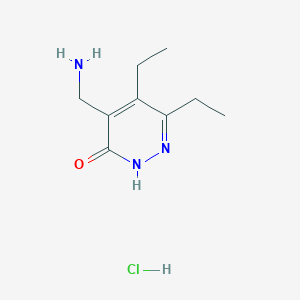

![methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1378304.png)
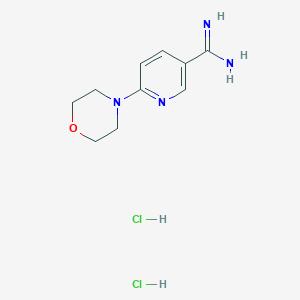

![1-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378308.png)
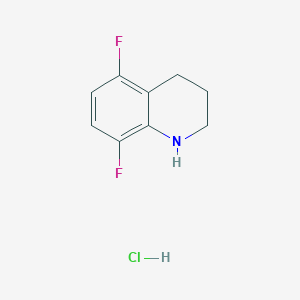
![Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1378312.png)
